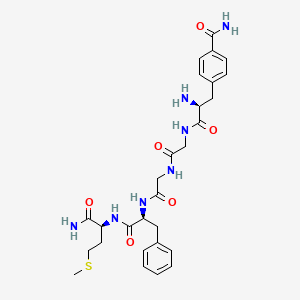

H-Cpa-Gly-Gly-Phe-Met-NH2

Descripción

Propiedades

Fórmula molecular |

C28H37N7O6S |

|---|---|

Peso molecular |

599.7 g/mol |

Nombre IUPAC |

4-[(2S)-2-amino-3-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropyl]benzamide |

InChI |

InChI=1S/C28H37N7O6S/c1-42-12-11-21(26(31)39)35-28(41)22(14-17-5-3-2-4-6-17)34-24(37)16-32-23(36)15-33-27(40)20(29)13-18-7-9-19(10-8-18)25(30)38/h2-10,20-22H,11-16,29H2,1H3,(H2,30,38)(H2,31,39)(H,32,36)(H,33,40)(H,34,37)(H,35,41)/t20-,21-,22-/m0/s1 |

Clave InChI |

WVSXHGGHIPRNNC-FKBYEOEOSA-N |

SMILES isomérico |

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)C(=O)N)N |

SMILES canónico |

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)C(=O)N)N |

Origen del producto |

United States |

Advanced Methodologies for the Synthesis of H Cpa Gly Gly Phe Met Nh2

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, is the cornerstone for the routine synthesis of peptides like H-Cpa-Gly-Gly-Phe-Met-NH2. researchgate.net This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. researchgate.net The primary advantage of SPPS lies in the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin.

Fmoc-based Synthesis Protocol Optimization

The 9-fluorenylmethoxycarbonyl (Fmoc) based strategy is a widely utilized approach in SPPS due to its mild deprotection conditions. chempep.com The synthesis of H-Cpa-Gly-Gly-Phe-Met-NH2 via this protocol involves the sequential coupling of Fmoc-protected amino acids, starting from the C-terminal methionine attached to the resin.

A typical optimized cycle for the addition of each amino acid involves:

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a solution of 20% piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). luxembourg-bio.com

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus. Common activating agents include hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HBTU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). luxembourg-bio.com

Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

For the H-Cpa-Gly-Gly-Phe-Met-NH2 sequence, particular attention must be paid to the Gly-Gly dipeptide unit, as it can be prone to aggregation. ekb.eg The use of pseudoproline dipeptides or specialized coupling reagents can help to mitigate this issue. ekb.eg

| Step | Reagent/Solvent | Typical Duration | Purpose |

|---|---|---|---|

| Fmoc Deprotection | 20% Piperidine in DMF | 5-20 minutes | Removal of the N-terminal Fmoc protecting group. |

| Washing | DMF | 5 x 1 minute | Removal of deprotection reagents and byproducts. |

| Coupling | Fmoc-amino acid, HATU/HBTU, DIPEA in DMF | 1-2 hours | Formation of the peptide bond. |

| Washing | DMF | 3 x 1 minute | Removal of excess coupling reagents and byproducts. |

Boc-based Synthesis Protocol Considerations

The tert-butyloxycarbonyl (Boc) based strategy represents an alternative to the Fmoc approach. In this method, the N-terminal Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while side-chain protecting groups are typically benzyl-based and require a very strong acid like hydrofluoric acid (HF) for removal. peptide.com

A key consideration for the Boc-based synthesis of H-Cpa-Gly-Gly-Phe-Met-NH2 is the repetitive exposure to acid, which can be detrimental to acid-sensitive residues. The final cleavage from the resin is typically achieved with HF, which requires specialized equipment. For methionine-containing peptides, scavengers must be added during the Boc deprotection steps to prevent side reactions. peptide.com

| Step | Reagent/Solvent | Typical Duration | Purpose |

|---|---|---|---|

| Boc Deprotection | 50% TFA in Dichloromethane (DCM) | 20-30 minutes | Removal of the N-terminal Boc protecting group. |

| Washing | DCM, Isopropanol | Multiple washes | Removal of TFA and byproducts. |

| Neutralization | 10% DIPEA in DCM | 5-10 minutes | Neutralization of the ammonium (B1175870) salt. |

| Coupling | Boc-amino acid, DCC/HOBt in DMF/DCM | 1-2 hours | Formation of the peptide bond. |

Strategic Orthogonal Protecting Group Schemes for Side Chains and Terminal Functionalities

The successful synthesis of complex peptides relies on an orthogonal protecting group strategy, which allows for the selective removal of one type of protecting group in the presence of others. iris-biotech.debiosynth.com For H-Cpa-Gly-Gly-Phe-Met-NH2, the primary concern for side-chain protection is the N-terminal amine of Cpa and the C-terminal amide.

In an Fmoc/tBu strategy, the N-terminal amine of the completed peptide will be deprotected during the final cleavage step. The C-terminal amide is typically generated by using a specific amide resin. The L-p-chlorophenylalanine (Cpa) residue does not have a reactive side chain requiring protection. The methionine side chain is generally left unprotected but is susceptible to oxidation, which is addressed during the cleavage step.

| Functional Group | Protecting Group (Fmoc Strategy) | Deprotection Condition | Orthogonality |

| α-Amino Group | Fmoc | 20% Piperidine/DMF | Base-labile |

| C-terminal Amide | Rink Amide Resin Linker | TFA | Acid-labile |

Resin Selection and Loading Parameters for Enhanced Yield and Purity

The choice of resin is critical for the synthesis of a C-terminal amide peptide like H-Cpa-Gly-Gly-Phe-Met-NH2. Resins such as Rink Amide, Sieber Amide, or MBHA are commonly employed for this purpose. ub.edu The Rink Amide resin is compatible with the Fmoc strategy and releases the peptide amide upon cleavage with TFA. ub.edu

Resin loading, defined as the amount of the first amino acid attached per gram of resin, is a crucial parameter. A lower loading (e.g., 0.2-0.5 mmol/g) is often preferred for longer or more complex peptides to minimize steric hindrance and improve reaction kinetics. ekb.eg For a pentapeptide like H-Cpa-Gly-Gly-Phe-Met-NH2, a standard loading of around 0.5-0.8 mmol/g is generally suitable. The loading can be determined spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct released after Fmoc removal from a known weight of resin. rsc.org

| Resin Type | Linker | Compatibility | Cleavage Condition for Amide |

| Rink Amide | Acid-labile | Fmoc | TFA |

| Sieber Amide | Highly acid-labile | Fmoc | Dilute TFA |

| MBHA | Acid-labile | Boc | HF |

Cleavage and Deprotection Techniques, including Trifluoroacetic Acid (TFA) Considerations

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups. This is typically achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA). researchgate.net The composition of the cleavage cocktail is critical, especially for peptides containing sensitive residues like methionine.

Methionine is prone to oxidation to methionine sulfoxide (B87167) during TFA cleavage. To prevent this, a specific cleavage cocktail containing scavengers is necessary. A common cocktail for methionine-containing peptides is "Reagent H," which includes TFA, phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT), water, dimethylsulfide (DMS), and ammonium iodide. iris-biotech.deub.edu The scavengers in this mixture serve to quench reactive cationic species generated during cleavage and to reduce any oxidized methionine. iris-biotech.de

A typical cleavage procedure involves treating the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The peptide is then precipitated from the TFA solution using cold diethyl ether.

| Cleavage Cocktail Component | Purpose | Typical Concentration |

| Trifluoroacetic Acid (TFA) | Cleavage and deprotection | 80-95% |

| Thioanisole | Scavenger, prevents reattachment | 5% |

| 1,2-Ethanedithiol (EDT) | Scavenger, reduces methionine sulfoxide | 2.5% |

| Water | Scavenger | 2.5-5% |

| Dimethylsulfide (DMS) | Scavenger, reduces methionine sulfoxide | 2% |

| Ammonium Iodide | Reduces methionine sulfoxide | 1.5% (w/w) |

Solution-Phase Peptide Synthesis (LPPS) for Segment Condensation

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable strategy, particularly for the large-scale synthesis of peptides or for segment condensation approaches. mesalabs.com In a segment condensation strategy for H-Cpa-Gly-Gly-Phe-Met-NH2, the peptide could be synthesized by coupling two smaller, protected peptide fragments. For instance, the dipeptide H-Cpa-Gly-OH could be coupled with the tripeptide H-Gly-Phe-Met-NH2.

This approach requires careful selection of protecting groups to prevent racemization at the C-terminus of the activating fragment and to ensure that only the desired peptide bond is formed. nih.gov The coupling of the fragments is typically performed in solution using coupling reagents similar to those used in SPPS. Purification of the final product is then carried out using techniques such as chromatography. The synthesis of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) has been successfully achieved using a 2+3 fragment condensation approach in solution, providing a model for the synthesis of H-Cpa-Gly-Gly-Phe-Met-NH2. nih.gov

Advanced Purification and Analytical Characterization of Synthetic H-Cpa-Gly-Gly-Phe-Met-NH2

Following the solid-phase peptide synthesis (SPPS) of H-Cpa-Gly-Gly-Phe-Met-NH2, the crude product contains the target peptide along with various impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and byproducts from the cleavage of protecting groups. Therefore, robust purification and analytical characterization steps are crucial to obtaining a highly pure and well-defined final product.

High-performance liquid chromatography (HPLC) is the cornerstone of modern peptide purification. For a peptide like H-Cpa-Gly-Gly-Phe-Met-NH2, reversed-phase HPLC (RP-HPLC) is the most effective and widely used technique due to its high resolving power for separating molecules based on hydrophobicity.

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

The purification of crude H-Cpa-Gly-Gly-Phe-Met-NH2 is typically achieved using preparative RP-HPLC. This method separates the target peptide from impurities based on their differential partitioning between a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase. A gradient of increasing organic solvent (usually acetonitrile) in an aqueous solution containing an ion-pairing agent (like trifluoroacetic acid) is employed to elute the bound peptides. The more hydrophobic a peptide is, the longer it is retained on the column.

The successful purification of H-Cpa-Gly-Gly-Phe-Met-NH2 relies on the optimization of several parameters:

Column Chemistry: A C18 stationary phase is generally suitable for a peptide of this size and composition.

Mobile Phase Composition: A typical mobile phase system consists of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B). The gradient is optimized to achieve maximum separation between the main product and its closely eluting impurities.

Gradient Slope: A shallow gradient is often employed to enhance the resolution of complex mixtures of synthetic peptides.

Detection: The elution profile is monitored by UV absorbance, typically at 214 nm and 280 nm, to detect the peptide bonds and the aromatic ring of the phenylalanine residue, respectively.

Fractions are collected across the elution profile, and those corresponding to the main peak, which represents the target peptide, are pooled. Subsequent lyophilization of the pooled fractions yields the purified H-Cpa-Gly-Gly-Phe-Met-NH2 as a fluffy white powder.

Below is an illustrative data table representing a typical preparative RP-HPLC purification of H-Cpa-Gly-Gly-Phe-Met-NH2.

| Parameter | Value |

| Column | Preparative C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20-50% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 214 nm |

| Retention Time of Product | ~25.8 minutes |

| Purity of Pooled Fractions | >98% (by analytical RP-HPLC) |

This is a representative data table. Actual values may vary depending on the specific experimental conditions.

Once purified, the identity and purity of H-Cpa-Gly-Gly-Phe-Met-NH2 must be rigorously confirmed using a combination of advanced analytical techniques.

Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

Analytical RP-HPLC is used to assess the purity of the final product. A small amount of the purified peptide is injected onto an analytical C18 column, and a fast gradient is run. The resulting chromatogram should show a single major peak, and the area of this peak relative to the total area of all peaks is used to calculate the purity of the peptide.

Mass Spectrometry (MS):

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthetic peptide. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose. The purified peptide is introduced into the mass spectrometer, where it is ionized. The instrument then measures the mass-to-charge ratio (m/z) of the resulting ions. For H-Cpa-Gly-Gly-Phe-Met-NH2, the expected monoisotopic mass is approximately 599.25 g/mol . The ESI-MS spectrum will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 600.26.

Tandem Mass Spectrometry (MS/MS):

To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion) is selected and subjected to fragmentation. The resulting fragment ions (b- and y-ions) are then analyzed. The mass differences between the fragment ions correspond to the masses of the individual amino acid residues, allowing for the verification of the peptide sequence.

The following table illustrates the expected major fragment ions for H-Cpa-Gly-Gly-Phe-Met-NH2 in an MS/MS experiment.

| Ion Type | Sequence Fragment | Calculated Mass (m/z) |

| b₂ | H-Cpa-Gly- | 237.12 |

| b₃ | H-Cpa-Gly-Gly- | 294.14 |

| b₄ | H-Cpa-Gly-Gly-Phe- | 441.21 |

| y₁ | -Met-NH₂ | 149.06 |

| y₂ | -Phe-Met-NH₂ | 296.13 |

| y₃ | -Gly-Phe-Met-NH₂ | 353.15 |

| y₄ | -Gly-Gly-Phe-Met-NH₂ | 410.17 |

This is a representative data table of expected fragment ions. Observed fragments and their intensities can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While MS and HPLC are excellent for determining purity and primary structure, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution. Both one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR experiments can be performed. ¹H NMR provides a fingerprint of the peptide, with specific chemical shifts corresponding to the different protons in the molecule. 2D NMR experiments can be used to assign all proton resonances and to determine through-bond and through-space connectivities, which helps in confirming the sequence and elucidating the peptide's solution conformation.

A summary of the analytical characterization data for a highly purified sample of H-Cpa-Gly-Gly-Phe-Met-NH2 is presented below.

| Analytical Technique | Result |

| Analytical RP-HPLC | Purity: >98% |

| ESI-MS | [M+H]⁺: Found 600.26 (Calculated: 600.26) |

| MS/MS | Fragmentation consistent with the sequence H-Cpa-Gly-Gly-Phe-Met-NH₂ |

| ¹H NMR | Spectrum consistent with the expected structure |

This table summarizes typical analytical results for a high-purity synthetic peptide.

Elucidation of the Three Dimensional Structure and Conformational Dynamics of H Cpa Gly Gly Phe Met Nh2

Spectroscopic Techniques for Conformational Analysis

Spectroscopic methods are indispensable tools for probing the conformational properties of peptides in solution. These techniques provide insights into the average conformation and the populations of different secondary structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing data at an atomic level of resolution. nih.gov By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to deduce the spatial proximity of atoms and the torsional angles of the peptide backbone and side chains. nih.govresearchgate.net

The chemical shifts of amide protons are also sensitive to their environment and can indicate their involvement in hydrogen bonding, a key feature of stable secondary structures. chemrxiv.org Furthermore, three-bond J-coupling constants (³J) can provide information about dihedral angles, which define the conformation of the peptide backbone. nih.gov

| Residue | Amide NH (ppm) | α-CH (ppm) | Side Chain Protons (ppm) |

| Cpa | 8.1 - 8.5 | 4.2 - 4.6 | Cyclopropyl (B3062369): 0.8 - 1.5; Aromatic: 7.0 - 7.4 |

| Gly¹ | 8.3 - 8.7 | 3.8 - 4.1 | - |

| Gly² | 8.2 - 8.6 | 3.8 - 4.1 | - |

| Phe | 7.9 - 8.3 | 4.5 - 4.8 | β-CH₂: 2.9 - 3.2; Aromatic: 7.1 - 7.3 |

| Met | 7.8 - 8.2 | 4.3 - 4.6 | β-CH₂, γ-CH₂: 1.9 - 2.2; S-CH₃: 2.0 - 2.1 |

Note: This table is illustrative and not based on experimental data for H-Cpa-Gly-Gly-Phe-Met-NH2.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. researchgate.net By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide an estimate of the percentage of α-helix, β-sheet, β-turn, and random coil conformations within a peptide. researchgate.net

The CD spectrum of a peptide is characterized by distinct spectral features in the far-UV region (190-250 nm). For instance, a strong negative band around 200 nm and a weaker positive band around 220 nm are characteristic of a polyproline II (P(II)) type helix, a common conformation for short, flexible peptides in aqueous solution. researchgate.net β-turns, which are crucial for the folded structures of many bioactive peptides, also have characteristic CD signatures.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Amide Bond Conformations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the conformation of the peptide backbone, particularly the amide bonds. researchgate.netissp.ac.ru The frequencies of the amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) vibrational modes are sensitive to the secondary structure of the peptide. researchgate.net

For example, the amide I band in FTIR spectra typically appears between 1600 and 1700 cm⁻¹. The exact position of this band can be correlated with specific secondary structures: ~1650-1660 cm⁻¹ for α-helices, ~1620-1640 cm⁻¹ for β-sheets, and ~1660-1685 cm⁻¹ for β-turns. Raman spectroscopy provides complementary information and is particularly useful for studying peptides in aqueous solutions due to the weak Raman scattering of water. researchgate.net

Surface-enhanced Raman spectroscopy (SERS) can be used to study the adsorption and conformation of peptides on metallic surfaces, with the enhancement of vibrational signals providing detailed structural insights. researchgate.net For a methionine-containing peptide, the C-S stretching vibration can be a useful probe. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.gov This technique requires the molecule to be in a crystalline form. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density and, subsequently, the positions of all atoms in the molecule. nih.gov

The resulting crystal structure provides a static, high-resolution snapshot of the peptide's conformation in the solid state. This information is invaluable for understanding the precise arrangement of atoms, intramolecular hydrogen bonds, and the packing of molecules in the crystal lattice. nih.gov While the conformation in the solid state may not always be identical to the biologically active conformation in solution, it provides a crucial starting point for computational modeling and a detailed view of a low-energy conformation. nih.gov

For enkephalin analogs, X-ray crystallography has been instrumental in revealing a variety of conformations, including different types of β-turns. nih.gov The solid-state structure of H-Cpa-Gly-Gly-Phe-Met-NH2 would definitively establish its bond lengths, bond angles, and torsional angles in the crystalline form.

Computational Approaches to Conformational Landscape Exploration

Computational methods are essential for exploring the vast conformational space available to a flexible peptide and for understanding its dynamic behavior.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Water Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. diva-portal.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the peptide's conformational dynamics and its interactions with the surrounding solvent. diva-portal.orgnih.govplos.org

For a peptide like H-Cpa-Gly-Gly-Phe-Met-NH2, an MD simulation would typically start with an initial conformation, perhaps derived from NMR or X-ray data of a related peptide, or built using standard bond lengths and angles. The peptide is then solvated in a box of water molecules, and the system is allowed to evolve over time.

Analysis of the MD trajectory can reveal:

Conformational Flexibility: The simulation can show which parts of the peptide are rigid and which are flexible. The root-mean-square deviation (RMSD) of the backbone atoms from the initial structure is often used to assess conformational stability.

Stable Conformations: By clustering the conformations sampled during the simulation, it is possible to identify the most populated and therefore most stable conformational states of the peptide.

Intramolecular Hydrogen Bonds: The formation and breaking of hydrogen bonds within the peptide can be monitored throughout the simulation, providing insights into the stability of secondary structures.

Water Interactions: MD simulations explicitly model the interactions between the peptide and surrounding water molecules. diva-portal.org This allows for the study of hydration shells around different parts of the peptide and the role of water in stabilizing certain conformations. nih.gov For instance, the hydration of the carboxamido group of the Cpa residue and the peptide backbone can be analyzed. nih.gov

Quantum Mechanical (QM) Calculations for Energetic Minima and Torsional Potentials

To determine the stable conformations and the energetics of their interconversion for a peptide like H-Cpa-Gly-Gly-Phe-Met-NH2, quantum mechanical (QM) calculations are indispensable. These methods solve the Schrödinger equation for the molecular system, providing accurate energies and electronic structures.

Energetic Minima: Researchers identify energetic minima on the potential energy surface (PES) by performing geometry optimizations. Starting from various initial structures, these calculations adjust the atomic coordinates to find conformations where the net force on each atom is zero, corresponding to a stable or metastable state. For peptides, this involves exploring the vast conformational space defined by the rotatable bonds, primarily the backbone dihedral angles (phi, ψ) and the side-chain dihedral angles (chi). Due to the computational cost of high-level QM methods, a common strategy involves using more efficient, semi-empirical methods or lower-level QM theories to scan the conformational space initially, followed by refinement of the low-energy structures with more accurate methods like second-order Møller-Plesset perturbation theory (MP2) or density functional theory (DFT). unc.edu

Torsional Potentials: The rotational barriers around chemical bonds are crucial for understanding the flexibility and dynamics of a peptide. QM calculations are used to compute the torsional potentials by systematically rotating a specific dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax. researchgate.net This process generates a potential energy curve as a function of the dihedral angle. These QM-derived energy profiles are often used to parameterize the dihedral terms in classical molecular mechanics (MM) force fields, which are subsequently used for large-scale molecular dynamics simulations. chemrxiv.orgresearchgate.net The accuracy of these torsional potentials is critical for correctly predicting the secondary structure preferences of the peptide backbone. chemrxiv.org

A representative table for torsional potential data, though not specific to H-Cpa-Gly-Gly-Phe-Met-NH2, would typically look like this:

Table 1: Hypothetical Torsional Potential for a Backbone Dihedral Angle

| Dihedral Angle (degrees) | QM Energy (kcal/mol) | MM Energy (kcal/mol) |

|---|---|---|

| -180 | 1.5 | 1.4 |

| -120 | 0.2 | 0.3 |

| -60 | 3.0 | 2.8 |

| 0 | 5.5 | 5.2 |

| 60 | 0.1 | 0.2 |

| 120 | 2.1 | 2.0 |

| 180 | 1.5 | 1.4 |

Note: This table is for illustrative purposes and does not represent actual data for H-Cpa-Gly-Gly-Phe-Met-NH2.

Conformational Clustering and Free Energy Landscape Mapping

The vast number of conformations sampled through methods like molecular dynamics (MD) simulations must be organized to understand the peptide's structural preferences and dynamics.

Conformational Clustering: Conformational clustering is a technique used to group structurally similar conformations from a simulation trajectory. acs.org The similarity is often assessed based on the root-mean-square deviation (RMSD) of atomic positions or the differences in dihedral angles. acs.org By grouping similar structures, one can identify the most populated conformational states, which represent the most probable shapes the peptide adopts in solution. Various algorithms are employed for this purpose, each aiming to partition the conformational data into a meaningful number of clusters. acs.org The result is a set of representative structures for the most stable conformational families. Studies on pentapeptides have shown that even without a single dominant conformation, their structures can often be grouped into a handful of representative states. acs.org In some analyses of conformationally stable pentapeptides, clustering has revealed dozens of distinct topological types. arxiv.orgresearchgate.net

Free Energy Landscape Mapping: The free energy landscape provides a comprehensive picture of the conformational space accessible to the peptide, plotting the free energy as a function of one or more collective variables (e.g., RMSD, radius of gyration, or principal components of motion). The landscape reveals the basins corresponding to stable and metastable conformational states and the barriers that separate them. researchgate.net Minima on this landscape represent the most probable conformations, while the height of the energy barriers between minima dictates the timescale of transitions between these states. For a peptide like Met-enkephalin (Tyr-Gly-Gly-Phe-Met), visualizing this landscape helps to understand the pathways of conformational change. arxiv.org Constructing such a landscape typically involves extensive sampling from MD simulations and applying statistical mechanics principles to relate the probability of observing a state to its free energy.

A simplified, two-dimensional representation of a free energy landscape could be visualized as a contour plot, where the axes represent two key conformational coordinates.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| H-Cpa-Gly-Gly-Phe-Met-NH2 |

| Met-enkephalin |

Structure Activity Relationship Sar and De Novo Design of H Cpa Gly Gly Phe Met Nh2 Analogues

Rational Design Principles for Modulating Peptide Activity and Stability

Rational peptide design is a knowledge-driven process that aims to create new molecules with improved activity, stability, and selectivity. nih.govmdpi.com The primary goals often include enhancing resistance to enzymatic degradation, increasing bioavailability, and optimizing interactions with a biological target. mdpi.comsci-hub.se Key strategies involve the incorporation of unnatural amino acids, modification of the peptide backbone, and N- or C-terminal alterations. mdpi.com

Introducing unnatural amino acids, such as D-amino acids or residues with unique side chains, can confer resistance to proteases and introduce conformational constraints that lock the peptide into a bioactive shape. mdpi.comsemanticscholar.org Stability is a critical challenge, as peptides can be denatured in harsh environments or degraded by enzymes. nih.gov Modifying the peptide chain by replacing susceptible bonds or adding chemical groups can enhance stability. researchgate.net Furthermore, the C-terminal amide (NH2), as seen in H-Cpa-Gly-Gly-Phe-Met-NH2, is a common modification used to block degradation by carboxypeptidases and to mimic the structure of many native, biologically active peptides. researchgate.net

Structure-activity relationship (SAR) studies are central to this process, allowing researchers to identify which amino acid residues are critical for binding and activity (the pharmacophore) and which can be modified to improve stability without compromising function. mdpi.comchemrxiv.org By understanding the role of specific amino acids and their spatial arrangement, a library of analogues can be designed to probe and enhance the peptide's pharmacological profile. acs.org

Systematic Amino Acid Substitution Analysis

The N-terminal residue, β-Cyclopropylalanine (Cpa), is an unnatural amino acid that plays a significant role in constraining the peptide's conformation. nih.govresearchgate.net The cyclopropane (B1198618) ring fused to the alanine (B10760859) side chain severely restricts the rotational freedom around the chi (χ) and psi (ψ) dihedral angles of the peptide backbone. researchgate.net This rigidity at the N-terminus helps to pre-organize the peptide into a specific three-dimensional structure, reducing the entropic penalty upon binding to its target.

The introduction of such cyclic residues is a deliberate design choice to limit conformational flexibility. researchgate.netchemrxiv.org By reducing the number of accessible conformations, the peptide is more likely to exist in the specific shape required for molecular recognition and binding. plos.org The defined steric properties of the cyclopropyl (B3062369) group can also lead to more specific and potentially stronger interactions within a receptor's binding pocket compared to a more flexible, linear side chain. chemrxiv.org

Table 1: Properties of β-Cyclopropylalanine (Cpa) in Peptide Design

| Feature | Impact | Reference |

| Structure | Unnatural amino acid with a cyclopropane ring. | nih.gov |

| Conformational Effect | Restricts backbone dihedral angles, reducing flexibility. | researchgate.net |

| Binding Energetics | Reduces the entropic penalty of binding by pre-organizing the peptide. | plos.org |

| SAR Role | Introduces steric bulk and rigidity, influencing receptor interaction and selectivity. | chemrxiv.org |

In stark contrast to the rigidity introduced by Cpa, the Glycine-Glycine (Gly-Gly) dipeptide segment provides a point of significant flexibility within the peptide backbone. researchgate.netnih.gov Glycine (B1666218) is the smallest and most flexible amino acid because it lacks a side chain, possessing only a hydrogen atom. researchgate.net This allows for a much wider range of motion around its phi (φ) and psi (ψ) angles compared to other amino acids. nih.gov

This flexibility is not random; it is crucial for enabling the peptide to adopt specific secondary structures, such as β-turns. acs.orgmsu.edu A β-turn is a compact structure where the peptide chain reverses its direction, a feature often essential for bringing distant parts of the peptide, like the N- and C-termini, into proximity for binding. The Gly-Gly segment can act as a flexible hinge or linker, facilitating the folding of the peptide into its bioactive conformation. nih.gov In some protein structures, glycine-rich regions are known to form flexible loops that are critical for function. researchgate.netnih.gov Therefore, the Gly-Gly unit in H-Cpa-Gly-Gly-Phe-Met-NH2 likely allows the constrained N-terminus and the functional C-terminal residues to orient themselves correctly for molecular recognition.

Substituting L-Phe with D-Phe can drastically alter the peptide's self-assembly properties and its preferred backbone conformation. mdpi.comupc.edu This change in chirality can shift the orientation of the bulky phenyl group, potentially disrupting or creating new favorable interactions within the binding site. researchgate.net SAR studies often explore substitutions at this position with other aromatic amino acids (e.g., Tyrosine, Tryptophan) or non-aromatic hydrophobic residues (e.g., Leucine) to probe the importance of the aromatic ring and its size for activity. nih.gov The results of such substitutions reveal whether the binding pocket has specific requirements for an aromatic interaction or simply for a hydrophobic group of a certain size.

Table 2: Effects of Phenylalanine Modifications in Peptides

| Modification | Potential Impact on Peptide | Reference |

| L-Phe to D-Phe | Alters backbone conformation and 3D structure; may enhance proteolytic stability. | upc.edu, mdpi.com |

| Phe to Tyr/Trp | Modifies aromaticity, size, and H-bonding potential of the side chain. | nih.gov |

| Phe to Leu/Ile | Replaces aromatic interaction with aliphatic hydrophobic interaction. | nih.gov |

| Phe to constrained analogues | Restricts side chain conformation to probe binding requirements. | rsc.org |

The C-terminal portion of the peptide, featuring a Methionine (Met) residue and an amide cap (NH2), is critical for both stability and function. The C-terminal amide is a common feature in many bioactive peptides and serves two primary purposes. researchgate.net First, it removes the negative charge of a free carboxylate group, which can alter the peptide's interaction with its target. Second, and crucially, it protects the peptide from degradation by carboxypeptidases, enzymes that cleave peptides at the C-terminus, thereby increasing its biological half-life. researchgate.net

Introduction of Conformational Constraints

A primary strategy in peptidomimetic design is the introduction of conformational constraints to reduce the inherent flexibility of linear peptides. nih.gov By limiting the number of available conformations, researchers can "lock" a peptide into its bioactive shape, which often leads to increased potency, receptor selectivity, and improved metabolic stability. mdpi.comnih.gov

Several methods can be used to achieve this:

Incorporation of sterically hindered or cyclic amino acids: As discussed with β-Cyclopropylalanine (Cpa), using amino acids with restricted rotational freedom is a powerful local constraint. researchgate.net

Side Chain-Side Chain Cyclization: Forming a covalent bridge between two amino acid side chains within the sequence is another effective method for creating a constrained, cyclic analogue. unirioja.es

Use of Peptide Bond Isosteres: Replacing a standard peptide bond with a modified, non-cleavable linkage can prevent proteolysis and alter the backbone's conformational properties.

For a peptide like H-Cpa-Gly-Gly-Phe-Met-NH2, a logical next step in de novo design would be to explore cyclization, for instance, by creating a lactam bridge between the N-terminus and a modified side chain, to create more rigid and potentially more potent analogues. nih.gov

Cyclization Strategies for Modulating Backbone Conformation

Constraining the flexible linear structure of a peptide into a cyclic form is a widely used strategy to pre-organize the molecule into its bioactive conformation, which can lead to higher receptor affinity and improved stability. nih.govresearchgate.net Macrocyclization reduces the number of accessible conformations, minimizing the entropic penalty upon binding to a receptor. researchgate.net

Several cyclization methods can be applied to create analogues of H-Cpa-Gly-Gly-Phe-Met-NH2:

Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal amine of the L-p-chlorophenylalanine (Cpa) residue and the C-terminal carboxamide of methionine. However, for short peptides (fewer than seven residues), this can be challenging and may lead to side reactions like cyclodimerization. nih.gov Strategies to overcome this include using specialized coupling reagents or performing the reaction under high dilution. nih.gov The use of solid-phase synthesis for cyclization has been shown to produce significantly higher yields (over 35%) compared to solution-phase reactions (around 7%). nih.gov

Side-Chain to Side-Chain Cyclization: This requires introducing amino acids with reactive side chains (e.g., Asp/Glu and Lys/Orn for lactam bridges, or Cys for disulfide bridges) into the peptide sequence. This method offers more control over the size and conformation of the cyclic structure.

Backbone-to-Side-Chain Cyclization: An amide bond can be formed between a terminus of the peptide and the side chain of an appropriate amino acid within the sequence.

Peptide Stapling/Stitching: This modern technique involves creating a covalent cross-link between the side chains of two or more amino acids to stabilize a specific secondary structure, such as an α-helix. google.com For instance, two conformationally adjacent amino acids could be "stapled" together using an all-hydrocarbon linker, conferring protease resistance and potentially enhanced biological activity. google.com

Table 1: Comparison of Cyclization Strategies for Peptide Analogues

| Cyclization Strategy | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Head-to-Tail | The N-terminus is linked to the C-terminus, forming a cyclic amide. nih.gov | Eliminates termini, increasing resistance to exopeptidases. nih.gov | Difficult for short sequences (<7 amino acids); risk of dimerization. nih.gov |

| Side-Chain to Side-Chain | A covalent bond is formed between the side chains of two amino acid residues. | Allows for varied ring sizes and conformational constraints. | Requires incorporation of specific reactive amino acids. |

| Peptide Stapling | An all-hydrocarbon cross-link is introduced between two amino acid side chains. google.com | Stabilizes helical conformations, can improve protease resistance and cell penetrance. google.com | Requires specialized non-natural amino acids and synthesis methods. |

| Depsipeptide Cyclization | An ester bond is used as a temporary linker to facilitate macrocyclization before an O-to-N acyl migration forms the final amide bond. nih.gov | Can enable the synthesis of cyclic penta- or hexapeptides that are otherwise difficult to cyclize. nih.gov | May not be successful for highly constrained or shorter sequences. nih.gov |

Incorporation of D-Amino Acids and N-Methylation

Introducing elements that disrupt typical peptide recognition by proteases is a key strategy for improving metabolic stability.

Incorporation of D-Amino Acids: Replacing one or more of the naturally occurring L-amino acids in the H-Cpa-Gly-Gly-Phe-Met-NH2 sequence with their D-enantiomers can have profound effects. D-amino acids are not recognized by most proteases, significantly increasing the peptide's half-life. nih.gov Furthermore, the incorporation of a D-amino acid can induce a β-turn in the peptide backbone, which can be crucial for establishing a bioactive conformation. nih.gov For example, in enkephalin analogues, the substitution of Gly at position 2 with a D-Alanine was found to enhance both metabolic stability and biological activity. nih.govmdpi.com In the context of H-Cpa-Gly-Gly-Phe-Met-NH2, a systematic replacement of each residue with its D-isomer could be explored to identify structures with improved potency and stability.

N-Methylation: The methylation of the nitrogen atom of a peptide bond is another effective modification. This change removes the hydrogen bond donor capability of the amide nitrogen and introduces steric hindrance, which can restrict the rotation of the bond and increase resistance to enzymatic cleavage. rsc.org While N-methylation can sometimes decrease binding affinity if the amide proton is critical for receptor interaction, in many cases it leads to enhanced potency. For instance, N-methylation of Leu7 in certain Luteinizing Hormone-Releasing Hormone (LH-RH) analogues resulted in increased biological activity. googleapis.com This strategy could be applied to the Gly-Gly segment of H-Cpa-Gly-Gly-Phe-Met-NH2 to systematically probe the conformational requirements for activity.

Table 2: Effects of D-Amino Acid and N-Methylation Modifications in Peptides

| Modification | Example Peptide Class | Specific Change | Observed Effect | Reference |

|---|---|---|---|---|

| D-Amino Acid | Enkephalins (Opioids) | [DAla², DLeu⁵]-Enkephalin (DADLE) | Enhanced selectivity and affinity for the δ-opioid receptor. | nih.gov |

| D-Amino Acid | Somatostatin Analogues | D-Phe or D-Trp incorporation | Creation of potent and selective antagonists for various receptors. | ekb.eg |

| D-Amino Acid | Bradykinin (B550075) Analogues | Replacement of D-Phe⁷ by D-Tic⁷ | Increased potency of the bradykinin receptor antagonist. | ekb.eg |

| N-Methylation | LH-RH Analogues | N-methylation of Leu⁷ | Enhanced activity of agonists containing certain D-amino acids at position 6. | googleapis.com |

| N-Methylation | Enkephalins (Opioids) | [DAla², NMePhe⁴, Gly-ol⁵]-Enkephalin (DAMGO) | Resulted in a highly selective µ-opioid receptor agonist. | nih.gov |

Exploration of Non-Natural Amino Acids and Peptidomimetics

Moving beyond the canonical amino acids and standard peptide bonds allows for the creation of peptidomimetics—molecules that mimic the structure and function of a peptide but have superior pharmacological properties. researchgate.net

The parent compound already contains Cpa (p-chlorophenylalanine), a non-natural amino acid. Further modifications could involve replacing other residues in the sequence. For example, the phenylalanine (Phe) could be substituted with other non-natural aromatic amino acids to explore the steric and electronic requirements of the binding pocket. rsc.org Examples include:

Homologues: Lengthening or shortening the side chain (e.g., homophenylalanine).

Constrained Analogues: Introducing cyclic constraints, such as with Tetrahydroisoquinolinecarboxylic acid (Tic). ekb.eg

Substituted Aromatics: Adding various groups (e.g., nitro, methyl) to the phenyl ring. nih.gov

Alternative Aromatic Systems: Using naphthylalanine (Nal) or pyridylalanine (Pal). googleapis.comrsc.org

A powerful modern approach is nonproteinogenic deep mutational scanning, which allows for the testing of numerous non-natural amino acids at every position in a peptide sequence in a single experiment to generate extensive structure-activity relationship maps. pnas.org

Table 3: Examples of Non-Natural Amino Acids and Their Roles in Peptide Design

| Amino Acid Class | Example | Abbreviation | Purpose/Effect |

|---|---|---|---|

| Constrained Aromatic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Tic | Induces conformational constraint; used to increase potency and selectivity. ekb.eg |

| Bulky Aromatic | 2-Naphthylalanine | Nal | Increases hydrophobicity and explores larger binding pockets. rsc.org |

| Alkylated | α-Aminoisobutyric acid | Aib | Promotes helical conformations and provides steric bulk. |

| Cycloalkyl | 1-Aminocyclohexanecarboxylic acid | Ac6c | Enhances conformational restriction. encyclopedia.pub |

| Modified Tyrosine | 2,6-Dimethyltyrosine | Dmt | Can increase bioactivity and receptor selectivity. encyclopedia.pub |

Isosteric Replacements of Peptide Bonds

To combat enzymatic degradation, the scissile amide bonds of the peptide backbone can be replaced with non-hydrolyzable isosteres. An isosteric replacement aims to mimic the size, valency, and electronic properties of the original amide bond while being resistant to proteases. ekb.eg This modification can produce more stable analogues, sometimes with enhanced biological activity. ekb.eg

Common isosteric replacements for the amide bond (-CO-NH-) in the H-Cpa-Gly-Gly-Phe-Met-NH2 backbone include:

Reduced Amide (Pseudopeptide): -CH₂-NH-

Thioamide: -CS-NH-

Retro-inverso Amide: -NH-CO- (reverses the direction of the bond between two residues)

Alkene: -CH=CH- (trans)

Ketomethylene: -CO-CH₂-

These "pseudopeptides" can maintain the crucial side-chain orientations for receptor binding while possessing significantly improved metabolic stability. ekb.eg

Table 4: Common Isosteric Replacements for Amide Bonds

| Isostere Name | Structure | Key Feature |

|---|---|---|

| Reduced Amide | -CH₂-NH- | Increased flexibility, protease resistance. |

| Thioamide | -CS-NH- | Similar geometry to amide, altered H-bonding. |

| Ketomethylene | -CO-CH₂- | Protease resistance, maintains carbonyl group. |

| trans-Alkene | -CH=CH- | Rigid, planar structure, highly stable. |

| Retro-inverso | -NH-CO- | Reverses bond direction, maintains side-chain topography. |

Scaffold-Based Peptidomimetic Design

A more advanced approach involves abandoning the peptide backbone entirely. In scaffold-based design, the key pharmacophoric elements of the parent peptide—in this case, the side chains of Cpa, Phe, and Met—are identified. These functional groups are then attached to a non-peptide, organic scaffold in a way that mimics their bioactive spatial arrangement.

This strategy aims to create smaller, more rigid molecules with improved oral bioavailability and metabolic stability. The design process often uses computational modeling to predict optimal arrangements of the pharmacophores on various scaffolds. For example, a tyrosine-proline peptidomimetic was successfully designed based on a specific scaffold to achieve a desired conformation. rsc.org Similarly, libraries of compounds have been built on scaffolds like piperazine (B1678402) or other heterocyclic cores to mimic the active recognition motifs of peptides. rsc.org This de novo design approach can lead to the discovery of novel chemical entities with potent biological activity. researchgate.net

Investigation of Enzymatic Stability and in Vitro Degradation Pathways of H Cpa Gly Gly Phe Met Nh2

Identification of Key Peptidases and Proteases Involved in Peptide Hydrolysis

The hydrolysis of H-Cpa-Gly-Gly-Phe-Met-NH2 is likely mediated by several classes of proteolytic enzymes that are broadly distributed in tissues such as the liver, kidneys, blood, and gastrointestinal tract. nih.gov The primary enzymes involved in peptide degradation can be categorized into two main groups: exopeptidases and endopeptidases.

Exopeptidases : These enzymes cleave peptide bonds from the ends of a peptide chain. thebiomics.com They are further divided into aminopeptidases, which act on the N-terminus, and carboxypeptidases, which act on the C-terminus. thebiomics.comwikipedia.org Given the free amino group at the N-terminus (H-Cpa) and the C-terminal methionine amide, both enzyme types could potentially interact with the peptide.

Endopeptidases (or Endoproteinases) : These enzymes, such as neprilysin or cathepsins, break internal peptide bonds within the sequence, often at specific amino acid residues. thebiomics.comusbio.net The internal bonds of H-Cpa-Gly-Gly-Phe-Met-NH2, namely Cpa-Gly, Gly-Gly, Gly-Phe, and Phe-Met, represent potential sites for endopeptidolytic cleavage.

Kinetic Analysis of In Vitro Enzymatic Hydrolysis

A kinetic analysis of the enzymatic hydrolysis of H-Cpa-Gly-Gly-Phe-Met-NH2 would quantify the rate and efficiency of its breakdown by specific enzymes. Such an analysis typically involves incubating the peptide with purified enzymes or tissue homogenates and monitoring the disappearance of the parent peptide and the appearance of degradation products over time. nhsjs.com

Susceptibility to Aminopeptidases at the N-terminus

Aminopeptidases catalyze the removal of amino acids from the N-terminus of peptides and proteins. wikipedia.orgpatsnap.com These enzymes are ubiquitous and play a significant role in the final digestion of proteins and the metabolism of bioactive peptides. wikipedia.org The presence of a free N-terminal amino group on H-Cpa-Gly-Gly-Phe-Met-NH2 makes it a theoretical target for aminopeptidases.

However, the N-terminus is occupied by L-p-Chlorophenylalanine (Cpa), an unnatural amino acid. The incorporation of unnatural amino acids, particularly at the N-terminus, is a well-established strategy to enhance metabolic stability. creative-peptides.comresearchgate.net This modification can hinder recognition and binding by aminopeptidases, which are typically specific for natural L-amino acids, thereby reducing the rate of hydrolysis. creative-peptides.com For example, a dipeptidyl aminopeptidase (B13392206) from P. distasonis shows a strong preference for glycine (B1666218) at the N-terminus, and its activity is unfavored for large hydrophobic residues. nih.gov While Cpa is a large hydrophobic residue, its unnatural structure is the primary factor likely conferring resistance.

Table 1: Predicted Susceptibility to N-terminal Cleavage

| N-terminal Residue | Enzyme Class | Predicted Susceptibility | Rationale |

|---|

Susceptibility to Carboxypeptidases at the C-terminus

Carboxypeptidases are exopeptidases that hydrolyze the peptide bond of the C-terminal amino acid. matanginicollege.ac.in A critical feature of H-Cpa-Gly-Gly-Phe-Met-NH2 is the amidation of its C-terminus (Met-NH2). This modification blocks the free carboxyl group required for binding by many common carboxypeptidases, such as carboxypeptidase A (CPA). thebiomics.comustc.edu.cnwikipedia.org CPA preferentially cleaves C-terminal residues with aromatic or large aliphatic side chains, like methionine, but its activity is dependent on a free terminal hydroxyl group. wikipedia.orgnih.gov

While C-terminal amidation provides protection against enzymes like CPA, it does not confer universal resistance. Some classes of enzymes, such as serine carboxypeptidases, possess carboxyamidase activity, allowing them to cleave C-terminal amidated peptides. tandfonline.comresearchgate.net For instance, serine carboxypeptidases from Absidia zychae have been shown to act preferentially as carboxyamidases for C-terminal amidated peptides. tandfonline.com Therefore, the stability of the C-terminus depends on the specific enzymatic environment.

Table 2: Predicted Susceptibility to C-terminal Cleavage

| C-terminal Residue | Enzyme Class | Predicted Susceptibility | Rationale |

|---|---|---|---|

| -Met-NH2 | Carboxypeptidase A (CPA) | Very Low / Resistant | CPA requires a free C-terminal carboxyl group for its hydrolytic activity. The C-terminal amide (-NH2) blocks this recognition site. ustc.edu.cnwikipedia.org |

Internal Cleavage Sites by Endopeptidases

Endopeptidases cleave peptide bonds within the amino acid sequence and represent a significant pathway for the degradation of stabilized peptides. The specificity of these enzymes is dictated by the amino acids flanking the scissile bond. thebiomics.com The peptide H-Cpa-Gly-Gly-Phe-Met-NH2 contains several potential cleavage sites for common endopeptidases.

Gly-Gly bond : The Gly2-Gly3 bond is a known target for certain cysteine endopeptidases, such as cathepsin L. Studies have shown that cathepsin L can cleave the Gly-Gly bond in enkephalins. nih.gov

Gly-Phe bond : The Gly3-Phe4 bond is a classic cleavage site for metalloendopeptidases like neprilysin (NEP), also known as neutral endopeptidase 24.11. usbio.netsigmaaldrich.com Neprilysin preferentially cleaves peptides between hydrophobic residues and is well-known for degrading enkephalins at the Gly-Phe bond. usbio.net

Phe-Met bond : The bond following a large hydrophobic or aromatic residue like phenylalanine is a target for chymotrypsin-like serine proteases. Chymotrypsin (B1334515) typically cleaves on the C-terminal side of Phe, Trp, or Tyr. thebiomics.com

Table 3: Potential Internal Cleavage Sites and Associated Endopeptidases

| Potential Scissile Bond | Position | Key Enzyme Class(es) | Specificity / Notes |

|---|---|---|---|

| Cpa-Gly | 1-2 | - | Cleavage is less likely due to the unnatural Cpa residue, which may hinder enzyme recognition. |

| Gly-Gly | 2-3 | Cathepsin L | Cathepsin L, a cysteine endopeptidase, is known to cleave the Gly-Gly bond in opioid peptides. nih.gov |

| Gly-Phe | 3-4 | Neprilysin (NEP) | Neprilysin, a metalloendopeptidase, commonly cleaves at the Gly-Phe bond in various bioactive peptides. usbio.netsigmaaldrich.com |

Design Strategies to Enhance Metabolic Stability in Biological Milieus

Improving a peptide's resistance to enzymatic degradation is a cornerstone of peptide drug design. nih.govmdpi.com The parent peptide, H-Cpa-Gly-Gly-Phe-Met-NH2, already incorporates two key stability-enhancing features: an unnatural amino acid at the N-terminus and amidation at the C-terminus. Further modifications could be employed to augment its stability against endopeptidolytic cleavage or to further protect the termini.

Common strategies include:

D-amino acid substitution : Replacing an L-amino acid at a known cleavage site with its D-enantiomer can render the peptide bond unrecognizable to proteases. creative-peptides.com

Backbone modification : Altering the peptide backbone, for example by introducing N-methylation at a scissile bond, can provide steric hindrance against enzymatic attack.

Cyclization : Linking the N- and C-termini (head-to-tail cyclization) can protect against exopeptidases and conformationally constrain the peptide, potentially reducing endopeptidase access. creative-peptides.commdpi.com

Terminal Modifications (e.g., N-acetylation, C-amidation)

Terminal modifications are among the most effective and widely used strategies to protect peptides from exopeptidases. researchgate.netfrontiersin.org

C-terminal Amidation : As already implemented in H-Cpa-Gly-Gly-Phe-Met-NH2, C-amidation neutralizes the charge at the C-terminus and protects the peptide from degradation by carboxypeptidases like CPA that require a free carboxylate for activity. lifetein.comunicam.it This modification can also enhance biological activity by mimicking the structure of many native peptide hormones. lifetein.comacs.org

Table 4: Summary of Terminal Modification Strategies

| Modification | Terminus | Mechanism of Protection | Effect on H-Cpa-Gly-Gly-Phe-Met-NH2 |

|---|---|---|---|

| C-Amidation | C-terminus | Masks the free carboxyl group, preventing recognition and cleavage by many carboxypeptidases (e.g., Carboxypeptidase A). lifetein.comunicam.it | Already implemented. Provides significant protection against certain exopeptidases. |

| N-Acetylation | N-terminus | Blocks the free amino group, preventing hydrolysis by aminopeptidases. lifetein.comunicam.it | Potential enhancement. Would provide additional protection against any aminopeptidases that might recognize the N-terminal Cpa residue. |

Introduction of Non-Hydrolyzable Peptide Bond Mimetics

The inherent susceptibility of peptides to enzymatic degradation is a significant obstacle to their development as therapeutic agents. Proteases present in tissues and circulation rapidly hydrolyze the amide bonds that form the peptide backbone, leading to a short biological half-life and reduced efficacy. nih.govwikipedia.org For a peptide such as H-Cpa-Gly-Gly-Phe-Met-NH2, potential cleavage sites exist between its constituent amino acids, particularly at bonds involving Phenylalanine and Methionine, which are recognized by various proteases like chymotrypsin and thermolysin. pearson.comexpasy.orgtrinity.edu A key strategy to overcome this limitation is the replacement of specific, enzymatically-labile peptide bonds with non-hydrolyzable isosteres, creating what are known as pseudopeptides or peptidomimetics. nih.govacademie-sciences.fr This modification aims to block protease recognition and cleavage, thereby enhancing metabolic stability while preserving the essential three-dimensional structure required for biological activity. researchgate.netnih.gov

The core principle behind this strategy is that by altering the chemical nature of the scissile bond, it no longer fits into the active site of a protease, rendering the peptide resistant to hydrolysis at that position. choudharylab.com Numerous peptide bond mimetics have been developed, each with distinct structural and electronic properties. google.com The selection and placement of a specific mimetic are critical, often targeting the bonds identified as most susceptible to enzymatic breakdown. mdpi.comnih.gov

Common non-hydrolyzable peptide bond surrogates include:

Reduced Amide Bonds (ψ[CH₂-NH]): This modification, where the carbonyl oxygen of the amide bond is reduced, is one of the most widely used isosteres. The resulting secondary amine introduces greater flexibility and a protonatable group, which can increase hydrophilicity. nih.gov This change effectively prevents cleavage by proteases that require the carbonyl for recognition. nih.govnih.gov

Ketomethylene Isosteres (ψ[CO-CH₂]): In this mimetic, the amide nitrogen is replaced by a methylene (B1212753) group. This substitution creates a carbon-carbon bond that is resistant to protease activity while retaining the hydrogen bond-accepting carbonyl group, which can be important for maintaining the peptide's active conformation. nih.govpitt.edu

Aza-peptides (ψ[CO-N(R)-N]): An aza-peptide is created by replacing the α-carbon of an amino acid with a nitrogen atom. researchgate.netsemanticscholar.org This substitution induces a significant conformational bend in the peptide backbone and has been shown to confer enhanced metabolic stability, in some cases affecting cleavage at sites distant from the modification itself. nih.govresearchgate.net

Alkene Isosteres (ψ[(E)-CH=CH] or ψ[(Z)-CF=CH]): Replacing the amide bond with a carbon-carbon double bond, particularly a fluoroalkene, removes the hydrogen bonding capability and alters the local geometry. choudharylab.com These mimetics are poor substrates for proteases and can significantly improve stability. choudharylab.comnih.gov

The effectiveness of these modifications is demonstrated by substantial increases in the in-vitro half-life of various peptide analogs when exposed to degrading enzymes or plasma. Research on analogs of endogenous peptides like enkephalin and dynorphin (B1627789), which share structural motifs with the Phe-Met sequence, provides a clear illustration of this principle.

For instance, studies on dynorphin A, a peptide susceptible to rapid degradation, showed that replacing the Leu⁵-Arg⁶ peptide bond with a reduced amide isostere (ψ[CH₂-NH]) increased its half-life in brain homogenates from 42 minutes to over 500 minutes. nih.gov Similarly, modifications to Leu-enkephalin highlight the dramatic impact of bond replacement on stability.

| Compound | Modification | Half-Life (t½) in Rat Plasma | Reference |

|---|---|---|---|

| Leu-Enkephalin | None (Native Peptide) | ~2-5 minutes | nih.govmdpi.com |

| Tyr¹-ψ[(Z)CF=CH]-Gly²-Gly-Phe-Leu | Fluoroalkene Isostere | >240 minutes | nih.gov |

| [D-Ala², Leu⁵] Enkephalinamide | D-Amino Acid Substitution | Significantly increased stability | wikipedia.org |

The data clearly indicates that replacing a single, vulnerable peptide bond can transform a rapidly degraded peptide into a stable compound. For H-Cpa-Gly-Gly-Phe-Met-NH2, introducing a non-hydrolyzable mimetic, for example at the Gly-Phe or Phe-Met junction, would be a rational approach to block degradation by enzymes like aminopeptidase N or angiotensin-converting enzyme, which are known to cleave enkephalins at these sites. nih.gov This strategy of site-specific backbone modification is a cornerstone of modern peptidomimetic chemistry, enabling the design of peptides with enhanced stability and improved therapeutic potential. grantome.comwjarr.com

Table of Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| H-Cpa-Gly-Gly-Phe-Met-NH₂ | L-Chlorophenylalanyl-glycyl-glycyl-L-phenylalanyl-L-methioninamide |

| Leu-Enkephalin | L-Tyrosyl-glycyl-glycyl-L-phenylalanyl-L-leucine |

| Dynorphin A(1-11)-NH₂ | L-Tyrosyl-glycyl-glycyl-L-phenylalanyl-L-leucyl-L-arginyl-L-arginyl-L-isoleucyl-L-arginyl-L-prolyl-L-lysinamide (porcine sequence fragment) |

| (Leu⁵ψ[CH₂-NH]Arg⁶)DYN A(1-11)-NH₂ | A pseudopeptide analog of Dynorphin A where the peptide bond between Leucine-5 and Arginine-6 is replaced by a reduced amide bond |

| Tyr¹-ψ[(Z)CF=CH]-Gly²-Gly-Phe-Leu | A pseudopeptide analog of Leu-Enkephalin where the peptide bond between Tyrosine-1 and Glycine-2 is replaced by a (Z)-fluoroalkene isostere |

| [D-Ala², Leu⁵] Enkephalinamide | L-Tyrosyl-D-alanyl-glycyl-L-phenylalanyl-L-leucinamide |

Molecular Interactions and Receptor Binding Characterization of H Cpa Gly Gly Phe Met Nh2

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold-standard biochemical method to quantify the interaction between a ligand and its receptor. These assays utilize a radiolabeled compound (radioligand) that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, such as H-Cpa-Gly-Gly-Phe-Met-NH2, the binding affinity of the unlabeled compound can be determined.

Competitive binding assays measure the ability of a test compound to compete with a radioligand for a finite number of receptor sites. In these experiments, a fixed concentration of a high-affinity radioligand is incubated with the receptor source (e.g., cell membranes or tissue homogenates) in the presence of increasing concentrations of the unlabeled competitor peptide. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The binding affinity of the competitor, expressed as the inhibition constant (Ki), can then be calculated using the Cheng-Prusoff equation, which also requires the dissociation constant (Kd) of the radioligand.

To characterize H-Cpa-Gly-Gly-Phe-Met-NH2, competitive binding studies would be performed against opioid and bombesin (B8815690) receptors using established radiolabeled ligands. For instance, its affinity for opioid receptors would be tested against selective agonists like [³H]-DAMGO (for µ-opioid receptors), [³H]-DPDPE (for δ-opioid receptors), and antagonists such as [³H]-naloxone. For bombesin receptors, a common radioligand is [¹²⁵I-Tyr⁴]bombesin, which binds to both BB1 and BB2 subtypes.

Based on structure-activity relationship studies of analogs, it is anticipated that the replacement of Tyr¹ in enkephalin with Cpa would significantly impact binding affinity. While the phenolic hydroxyl group of Tyr¹ is considered essential for high affinity at the µ-opioid receptor, some Cpa-substituted analogs have shown retained or even enhanced affinity for the δ-opioid receptor. nih.govnih.gov For bombesin receptors, the substitution of Histidine at position 12 (bombesin numbering) with Glycine (B1666218), as is the case in this peptide's sequence, is expected to substantially reduce binding affinity. nih.govportico.org

Table 1: Illustrative Binding Affinities (Ki, nM) of Enkephalin and Bombesin Analogs at Target Receptors This table presents representative data for related compounds to illustrate expected trends for H-Cpa-Gly-Gly-Phe-Met-NH2, not direct data.

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Bombesin Receptor (GRPR/BB2) | Source |

| Met-Enkephalin | High | Moderate | Low | No Affinity | mdpi.com |

| [Cpa¹, Leu⁵]-Enkephalin | Low | High | Low | No Affinity | nih.gov |

| Bombesin | No Affinity | No Affinity | No Affinity | High (0.07 nM) | biorxiv.org |

| [Ala¹²]-Bombesin | No Affinity | No Affinity | No Affinity | Low | nih.gov |

Saturation Binding Analysis for Receptor Density and Affinity Constants

Saturation binding analysis is performed to determine the total number of specific binding sites (receptor density, Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand itself. This experiment involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached. Specific binding is plotted against the concentration of the radioligand, and the resulting hyperbolic curve allows for the determination of Bmax (the plateau of the curve) and Kd (the concentration of radioligand at which 50% of the receptors are occupied).

This analysis would not directly characterize the affinity of the unlabeled H-Cpa-Gly-Gly-Phe-Met-NH2. However, the Kd value determined through saturation binding for a specific radioligand (e.g., [³H]-DAMGO) is a prerequisite for accurately calculating the Ki value of the competitor peptide from its IC50 value in competitive binding assays. The Bmax value provides crucial information about the receptor expression levels in the experimental system.

Table 2: Representative Receptor Parameters from Saturation Binding Assays in Rodent Brain Tissue These values are typical and can vary based on the specific tissue preparation and experimental conditions.

| Receptor | Radioligand | Kd (nM) | Bmax (fmol/mg protein) |

| µ-Opioid Receptor | [³H]-DAMGO | 1 - 5 | 150 - 300 |

| δ-Opioid Receptor | [³H]-DPDPE | 1 - 3 | 100 - 200 |

| Bombesin Receptor (GRP) | [¹²⁵I-Tyr⁴]Bombesin | 0.1 - 1 | 20 - 50 |

Identification and Characterization of Specific Molecular Targets

The endogenous opioid peptides, enkephalins, typically require an N-terminal tyrosine residue for significant interaction with opioid receptors, particularly the µ-opioid receptor (MOR). nih.gov The phenolic hydroxyl group of tyrosine is a key pharmacophoric element, forming critical hydrogen bonds within the receptor's binding pocket. Modification or removal of this tyrosine residue generally leads to a dramatic loss of potency. nih.gov

However, the substitution of Tyr¹ with the non-proteinogenic amino acid Cpa presents a unique case. Studies on [Cpa¹, Leu⁵]-enkephalin, where Cpa is (4-Carboxamido)phenylalanine, have challenged the belief that a phenolic residue is an absolute requirement. This analog was found to be a potent and selective ligand for the δ-opioid receptor (DOR). nih.gov This suggests that the carboxamido group of Cpa might functionally mimic the hydroxyl group of tyrosine, or that it engages in different but productive interactions within the binding pocket of the DOR. nih.gov Therefore, it is plausible that H-Cpa-Gly-Gly-Phe-Met-NH2 would exhibit low affinity for the MOR and KOR but could potentially act as a selective ligand for the DOR.

The biological activity of bombesin (BBN) and gastrin-releasing peptide (GRP) is primarily dictated by their C-terminal sequence. The minimal fragment for full biological activity is the C-terminal octapeptide, with the Trp⁸, His¹², Leu¹³, and Met¹⁴ residues (BBN numbering) being particularly important for high-affinity binding to the GRP receptor (BB2). biorxiv.orgportico.org Litorin and ranatensin, which bind preferentially to BB2 but also interact with the neuromedin B receptor (BB1), share a C-terminal sequence of -His-Phe-Met-NH2. portico.org

The peptide H-Cpa-Gly-Gly-Phe-Met-NH2 contains a related C-terminal fragment, -Gly-Phe-Met-NH2. Crucially, it lacks the Histidine residue that corresponds to position 12 in bombesin. Structure-activity studies have shown that substituting His¹² with Alanine (B10760859) virtually abolishes biological potency. nih.gov This indicates that the imidazole (B134444) side chain of histidine is critical for receptor interaction. Consequently, H-Cpa-Gly-Gly-Phe-Met-NH2 is predicted to have very low affinity for the BB1 and BB2 receptor subtypes. Its interaction with the orphan BB3 receptor or the amphibian BB4 receptor remains unknown but is likely to be weak given the significant deviation from the optimal C-terminal structure.

Deorphanization is the process of identifying endogenous or synthetic ligands for orphan receptors—receptors whose natural signaling molecule is unknown. Given that H-Cpa-Gly-Gly-Phe-Met-NH2 is a synthetic peptide with hybrid structural features, it represents a candidate for screening against panels of orphan G protein-coupled receptors (GPCRs). Such screening could reveal unexpected interactions and identify novel molecular targets. The unique combination of an N-terminal Cpa modification with an altered bombesin-like C-terminus could potentially fit the binding pocket of an uncharacterized receptor. To date, there are no published studies reporting the use of H-Cpa-Gly-Gly-Phe-Met-NH2 in deorphanization efforts.

Table of Compounds Mentioned

| Abbreviation / Name | Full Name / Sequence |

| H-Cpa-Gly-Gly-Phe-Met-NH2 | p-chlorophenylalanine-Glycyl-Glycyl-Phenylalanyl-Methioninamide or (4-Carboxamido)phenylalanine-Glycyl-Glycyl-Phenylalanyl-Methioninamide |

| Met-Enkephalin | H-Tyr-Gly-Gly-Phe-Met-OH |

| [Cpa¹, Leu⁵]-Enkephalin | H-(4-Carboxamido)phenylalanine-Gly-Gly-Phe-Leu-OH |

| Bombesin (BBN) | H-pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 |

| Gastrin-Releasing Peptide (GRP) | H-Ala-Pro-Val-Ser-Val-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 |

| Litorin | H-pGlu-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 |

| Ranatensin | H-pGlu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 |

| Neuromedin B (NMB) | H-Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2 |

| [Ala¹²]-Bombesin | H-pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-Ala -Leu-Met-NH2 |

| DAMGO | H-Tyr-D-Ala-Gly-(NMe)Phe-Gly-ol |

| DPDPE | H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH |

| Naloxone | (4R,4aS,7aR,12bS)-4,9-dihydroxy-3-(prop-2-en-1-yl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

Allosteric Modulation and Biased Agonism/Antagonism Research

The classical view of a ligand binding to a receptor to either activate (agonist) or block (antagonist) it has been expanded by the concepts of allosteric modulation and biased agonism.

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. frontiersin.org They can be positive allosteric modulators (PAMs), which enhance the affinity or efficacy of the orthosteric ligand, negative allosteric modulators (NAMs), which reduce it, or neutral allosteric ligands. nih.govnih.gov The development of allosteric modulators is an attractive therapeutic strategy as they can offer greater receptor subtype selectivity and a more nuanced modulation of signaling compared to orthosteric ligands. frontiersin.orgnih.gov

Biased agonism describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. nih.gov For example, a GPCR can signal through both G-protein-dependent pathways and β-arrestin-dependent pathways. nih.gov A biased agonist might selectively activate the G-protein pathway, which could be associated with the desired therapeutic effect, while avoiding the β-arrestin pathway, which might be linked to adverse effects like receptor desensitization or tolerance. nih.govmdpi.com The identification of biased agonists is a major goal in modern drug discovery. nih.gov

There is no specific research available on whether H-Cpa-Gly-Gly-Phe-Met-NH2 acts as an allosteric modulator or a biased agonist. Determining this would require a series of specialized assays. For biased agonism, one would need to compare its potency and efficacy in assays measuring G-protein activation (e.g., GTPγS or cAMP assays) with those measuring β-arrestin recruitment. For allosteric modulation, its effect on the binding and signaling of a known orthosteric agonist would need to be quantified. These advanced pharmacological concepts are crucial for a complete understanding of the molecular interactions of a ligand like H-Cpa-Gly-Gly-Phe-Met-NH2.

Advanced Research and Methodological Considerations for H Cpa Gly Gly Phe Met Nh2 Derivatives

High-Throughput Screening (HTS) Platforms for Peptide Libraries and Analogues

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of massive compound libraries for biological activity. americanpharmaceuticalreview.com For peptide-based drug discovery, HTS is made possible by integrating advances in combinatorial synthesis, robotics, and sensitive detection systems. americanpharmaceuticalreview.comcreative-peptides.com The process involves preparing large libraries of peptide analogues and assaying them in a parallel fashion to identify "hits"—compounds that interact with a specific biological target. americanpharmaceuticalreview.com

Several HTS platforms are particularly well-suited for screening libraries of H-Cpa-Gly-Gly-Phe-Met-NH2 derivatives. These platforms include:

One-Bead One-Compound (OBOC) Libraries: This combinatorial method synthesizes vast libraries of peptides on solid support beads, with each bead displaying a unique peptide sequence. nih.gov The scale of these libraries can reach millions or even billions of compounds. nih.gov Screening can be performed using technologies like Fiber-Optic Array Scanning Technology (FAST), which can screen beads at a rate of approximately 5 million compounds per minute. nih.gov

Phage Display: This technique involves genetically engineering bacteriophages to express peptide libraries on their surfaces. tangobio.com These libraries, which can contain up to a billion different peptides, are then screened against a target protein. tangobio.com Affinity selection is used to isolate phages that bind to the target, and subsequent sequencing of the phage DNA reveals the sequence of the binding peptide.

Affinity-Based Screening: These methods directly measure the binding of peptides to a target. creative-peptides.com Techniques such as Surface Plasmon Resonance (SPR), Bio-layer Interferometry (BLI), and Enzyme-Linked Immunosorbent Assays (ELISA) are employed to quantify binding affinity and kinetics, allowing for the identification of high-affinity ligands from a library. creative-peptides.com

The design of the peptide library itself is a critical factor for success. americanpharmaceuticalreview.com For H-Cpa-Gly-Gly-Phe-Met-NH2, libraries could be designed to explore the importance of each amino acid position. For instance, an alanine (B10760859) scanning library, where each residue is systematically replaced by alanine, could identify key residues for activity. americanpharmaceuticalreview.com Similarly, truncation libraries can determine the minimum sequence length required for biological function. americanpharmaceuticalreview.com

Table 1: Comparison of High-Throughput Screening (HTS) Platforms for Peptide Libraries

| Platform | Principle | Library Size | Throughput | Key Advantage |

|---|---|---|---|---|

| OBOC with FAST | Each bead carries a unique peptide; screened using fiber-optic scanning. nih.gov | 10⁶ - 10⁹ | ~5 million compounds/minute nih.gov | Ultra-high screening speed. nih.gov |

| Phage Display | Peptides are expressed on the surface of bacteriophages; selected by affinity to a target. tangobio.com | 10⁹ - 10¹² | High | Large library diversity, links phenotype to genotype. nih.govtangobio.com |

| SPR/BLI Screening | Peptides are flowed over a sensor chip with the immobilized target; binding is detected in real-time. creative-peptides.com | 10² - 10⁴ | Moderate | Provides quantitative affinity and kinetics data. creative-peptides.com |

Computational Biology and Bioinformatics in Peptide Research